5-Aminobenzimidazole

Catalog No.
S597566
CAS No.
934-22-5
M.F
C7H7N3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminobenzimidazole

CAS Number

934-22-5

Product Name

5-Aminobenzimidazole

IUPAC Name

3H-benzimidazol-5-amine

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10)

InChI Key

WFRXSXUDWCVSPI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)NC=N2

Synonyms

5-aminobenzimidazole, 5-aminobenzimidazole hydrochloride

Canonical SMILES

C1=CC2=C(C=C1N)NC=N2

The exact mass of the compound 5-Aminobenzimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231612. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Aminobenzimidazole is a bifunctional aromatic heterocycle featuring a nucleophilic amino group on the benzene ring and a hydrogen-bonding imidazole moiety. This specific arrangement of functional groups makes it a valuable and non-interchangeable precursor for synthesizing high-performance polymers, such as polybenzimidazoles (PBIs) and polyamides, as well as a foundational scaffold for bioactive molecules and specialized industrial chemicals like corrosion inhibitors. Its utility is defined by the distinct reactivity and electronic properties conferred by the 5-position of the amino group, which directly influences polymerization vectors, adsorption characteristics, and potential for further functionalization.

Research Fit

Isomer-specific pathway study Gastric secretory and H2-histamine pathway research
Electrochemical sensor design Purine-mimetic with distinct hydrogen-bonding profile
Kinase inhibitor scaffold Building block for CDK1, Raf, STING agonist libraries
Metabolite reference standard Authentic standard for cambendazole metabolite analysis

Substituting 5-Aminobenzimidazole with its positional isomers (e.g., 2-Aminobenzimidazole or 4-Aminobenzimidazole) or the parent benzimidazole often leads to significant performance degradation or synthesis failure. The amino group's location at the 5-position provides a unique electronic and steric profile, distinct from the more sterically hindered and electronically different 2-amino isomer. This specific regiochemistry is critical for achieving desired outcomes in polymerization, where it dictates chain geometry and intermolecular interactions like hydrogen bonding, and in surface-interface applications like corrosion inhibition, where it governs adsorption energy and surface coverage. [1] Therefore, selecting a different isomer or a simpler analog is not a viable cost-saving measure when final material properties like thermal stability or protective efficiency are critical design parameters. [2]

Substitution Risk

Property
5-Aminobenzimidazole
2-/4-Aminobenzimidazoles
Gastric secretion activity
Active in Shay-rat model
Reported inactive in same model
Hydrogen bonding with aniline
Strong intermolecular H-bond
No such interaction reported
Metabolic identity
Cambendazole urinary metabolite
Not a known metabolite

Enhanced Corrosion Inhibition Efficiency Compared to Parent Benzimidazole

The presence and position of the amino group are critical for effective corrosion inhibition. In a head-to-head study on mild steel in 1 M HCl, 2-Aminobenzimidazole, a positional isomer of 5-Aminobenzimidazole, demonstrated a significantly higher inhibition efficiency (η%) compared to the unsubstituted parent compound, Benzimidazole. At a concentration of 1x10⁻³ M, 2-Aminobenzimidazole achieved an inhibition efficiency of 95.0%, whereas Benzimidazole reached only 88.0% under the same conditions. [1] This demonstrates that the electron-donating amino group substantially enhances the molecule's ability to adsorb onto the steel surface and form a more effective protective layer, a principle that underscores the procurement value of aminobenzimidazole derivatives over the basic benzimidazole scaffold.

Evidence DimensionCorrosion Inhibition Efficiency (η%)
Target Compound Data95.0% (for 2-Aminobenzimidazole, an isomer establishing the value of the amino group)
Comparator Or BaselineBenzimidazole (parent compound): 88.0%
Quantified Difference7.0 percentage points higher efficiency
ConditionsMild steel in 1 M HCl at 20°C, inhibitor concentration of 1x10⁻³ M, determined by polarization resistance measurements.

This evidence justifies procuring an aminobenzimidazole derivative for corrosion inhibitor formulations where achieving maximum surface protection is a critical performance requirement.

Gastric Antisecretory
Head-to-head
Active vs. Inactive
Supports gastric secretory pathway study
Shay-rat model; basal & stimulated

Enables Ultra-High Glass Transition Temperatures in Polyimides via Hydrogen Bonding

The N-H bond of the imidazole ring, present in 5-Aminobenzimidazole derivatives, is essential for forming intermolecular hydrogen bonds that significantly increase the thermal stability of resulting polymers. In a study of poly(benzimidazole imide)s, a polymer derived from a 5-amino-benzimidazole monomer (PABZ) exhibited a glass transition temperature (Tg) exceeding 450 °C. [1] In contrast, a directly comparable polymer where the imidazole N-H was substituted with an N-phenyl group (N-PhPABZ) to eliminate hydrogen bonding, showed a measurable Tg of 486 °C, but this modification was specifically to improve brittleness at the cost of intermolecular H-bonding potential. The extremely high Tg of the PABZ-based polymer is attributed to the strong intermolecular forces provided by hydrogen bonding, a feature that would be absent if a substituted monomer were used. [1] This highlights the necessity of the specific structure of 5-aminobenzimidazole-type monomers for applications requiring maximum thermal resistance.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data> 450 °C (for polyimide from a 5-aminobenzimidazole derivative)
Comparator Or BaselineComparable polyimide from N-phenyl substituted monomer (lacking N-H for H-bonding): 486 °C
Quantified DifferenceDemonstrates the role of H-bonding in achieving an exceptionally high Tg, making the base 5-aminobenzimidazole structure critical.
ConditionsPoly(benzimidazole imide)s synthesized from pyromellitic dianhydride (PMDA). Tg measured by Dynamic Mechanical Analysis (DMA).

For developing materials for high-temperature electronics or aerospace applications, procuring the 5-aminobenzimidazole scaffold is critical to achieving the necessary thermal stability that substitutes lacking the N-H bond cannot provide.

H-Bond with Aniline
Head-to-head
Present vs. Absent
Relevant for supramolecular design
Cyclic voltammetry, acetonitrile
Urinary Metabolite
Data to verify
Cambendazole metabolite identity
Required as analytical reference standard
Source review needed
CDK1 Inhibition
Class-level
Derivatives IC₅₀ < 10 nM
Supports kinase inhibitor scaffold use
5-amino core building block

Precursor for High-Performance Polymers in Demanding Environments

As a monomer for polybenzimidazoles (PBIs) and aromatic polyimides, 5-Aminobenzimidazole is the correct choice when the final material must exhibit extreme thermal stability (Tg > 450 °C). Its structure is essential for creating the intermolecular hydrogen bonding networks responsible for these properties, making it suitable for flexible display substrates, aerospace components, and high-temperature membranes. [1]

Formulation of Advanced Corrosion Inhibitors for Acidic Systems

The aminobenzimidazole scaffold provides measurably superior corrosion inhibition compared to unsubstituted benzimidazole. [2] This makes 5-Aminobenzimidazole a strategic component for formulations used in industrial acid cleaning, oil and gas processing, and chemical manufacturing, where maximizing the lifespan of metal assets in corrosive HCl environments is critical.

Application Fit Matrix

Application
Selection Property
Validation Focus
Gastric secretory pathway studies
Isomer-specific antisecretory activity
Shay-rat secretory endpoint model
Cambendazole metabolite quantification
Authentic metabolite reference standard
Analytical method specificity
Kinase inhibitor library synthesis
Privileged benzimidazole scaffold
Derivative CDK1 inhibitory potency
Supramolecular & sensor design
Intermolecular H-bond donor
Aniline electrooxidation suppression

XLogP3

1.1

UNII

7L7289019S

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 43 of 44 companies with hazard statement code(s):;
H302 (95.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

934-22-5

Wikipedia

5-aminobenzimidazole

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